molecular formula C8H12ClN3 B13767928 2-Chloro-5-methyl-4-(n-propylamino)pyrimidine

2-Chloro-5-methyl-4-(n-propylamino)pyrimidine

Cat. No.: B13767928
M. Wt: 185.65 g/mol
InChI Key: PTNNIYOLVABTHL-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-(n-propylamino)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound has the molecular formula C8H12ClN3 and a molecular weight of 185.65 g/mol . Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-4-(n-propylamino)pyrimidine typically involves the reaction of 2-chloro-5-methylpyrimidine with n-propylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-4-(n-propylamino)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, while oxidation can produce pyrimidine N-oxides .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-(n-propylamino)pyrimidine and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methyl-4-(n-propylamino)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its n-propylamino group enhances its solubility and reactivity compared to other pyrimidine derivatives .

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

2-chloro-5-methyl-N-propylpyrimidin-4-amine

InChI

InChI=1S/C8H12ClN3/c1-3-4-10-7-6(2)5-11-8(9)12-7/h5H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

PTNNIYOLVABTHL-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=NC=C1C)Cl

Origin of Product

United States

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